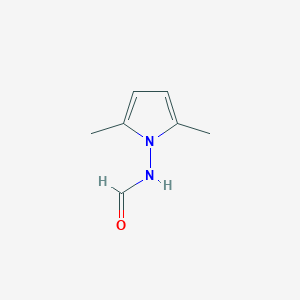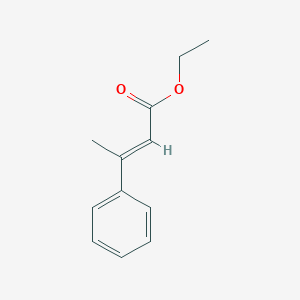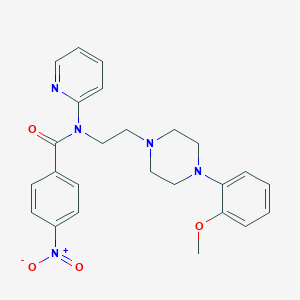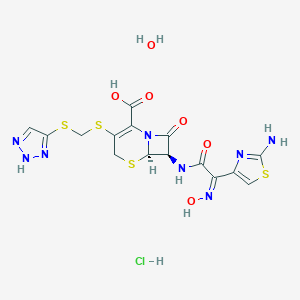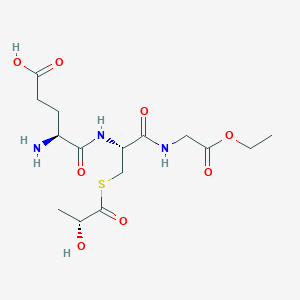
Glutathione glycylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glutathione glycylethyl ester (GEE) is a derivative of glutathione, which is a tripeptide composed of cysteine, glycine, and glutamate. Glutathione is a potent antioxidant that plays a crucial role in protecting cells from oxidative stress. GEE is a lipophilic compound that has been shown to have superior bioavailability and cellular uptake when compared to glutathione.
Mécanisme D'action
Glutathione glycylethyl ester is thought to exert its effects through the modulation of cellular redox status. It has been shown to increase intracellular glutathione levels, which can protect cells from oxidative stress and DNA damage. Glutathione glycylethyl ester has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Effets Biochimiques Et Physiologiques
Glutathione glycylethyl ester has been shown to have a number of biochemical and physiological effects. It has been shown to increase glutathione levels in a variety of cell types, including liver, brain, and muscle cells. Glutathione glycylethyl ester has also been shown to reduce inflammation and oxidative stress in animal models of disease. Additionally, Glutathione glycylethyl ester has been shown to improve exercise performance and reduce muscle damage in athletes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Glutathione glycylethyl ester in lab experiments is its superior bioavailability and cellular uptake when compared to glutathione. This can make it easier to study the effects of glutathione on cellular processes. However, one limitation of using Glutathione glycylethyl ester is that it is a lipophilic compound, which can make it difficult to dissolve in aqueous solutions.
Orientations Futures
There are a number of future directions for research on Glutathione glycylethyl ester. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Glutathione glycylethyl ester has been shown to have neuroprotective properties and may be able to slow the progression of these diseases. Additionally, Glutathione glycylethyl ester may have potential applications in the treatment of cancer. It has been shown to have anti-cancer effects in animal models and may be able to enhance the efficacy of chemotherapy drugs. Finally, Glutathione glycylethyl ester may have applications in the field of sports medicine. It has been shown to improve exercise performance and reduce muscle damage in athletes, and may be able to enhance recovery time after injury.
Méthodes De Synthèse
Glutathione glycylethyl ester can be synthesized through the esterification of glutathione with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine or pyridine. The resulting Glutathione glycylethyl ester can be purified using column chromatography or recrystallization.
Applications De Recherche Scientifique
Glutathione glycylethyl ester has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Glutathione glycylethyl ester has also been investigated for its ability to enhance athletic performance and improve recovery time.
Propriétés
Numéro CAS |
145356-41-8 |
|---|---|
Nom du produit |
Glutathione glycylethyl ester |
Formule moléculaire |
C15H25N3O8S |
Poids moléculaire |
407.4 g/mol |
Nom IUPAC |
(4S)-4-amino-5-[[(2R)-1-[(2-ethoxy-2-oxoethyl)amino]-3-[(2R)-2-hydroxypropanoyl]sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H25N3O8S/c1-3-26-12(22)6-17-14(24)10(7-27-15(25)8(2)19)18-13(23)9(16)4-5-11(20)21/h8-10,19H,3-7,16H2,1-2H3,(H,17,24)(H,18,23)(H,20,21)/t8-,9+,10+/m1/s1 |
Clé InChI |
HWLDEBICSINTBN-UTLUCORTSA-N |
SMILES isomérique |
CCOC(=O)CNC(=O)[C@H](CSC(=O)[C@@H](C)O)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CCOC(=O)CNC(=O)C(CSC(=O)C(C)O)NC(=O)C(CCC(=O)O)N |
SMILES canonique |
CCOC(=O)CNC(=O)C(CSC(=O)C(C)O)NC(=O)C(CCC(=O)O)N |
Autres numéros CAS |
145356-41-8 |
Séquence |
EXG |
Synonymes |
glutathione glycylethyl ester GSH-(glycyl)ethyl ester GSH-Et |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



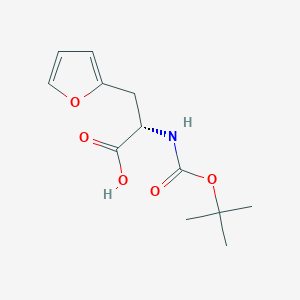
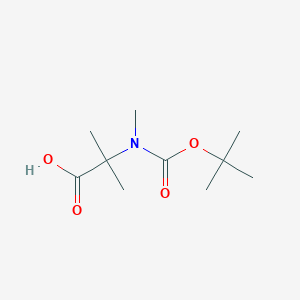
![(6R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B133676.png)
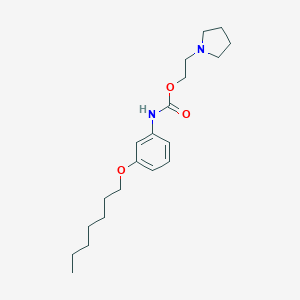


![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl bis(4-nitrophenyl) phosphate](/img/structure/B133681.png)
